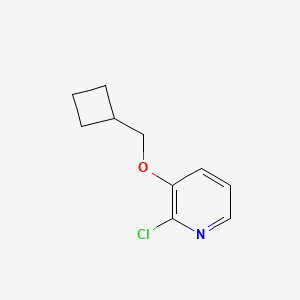
Tert-butyl 3-(3-amino-2-methylphenyl)propanoate
Descripción general
Descripción
Tert-butyl 3-(3-amino-2-methylphenyl)propanoate, also known as TBPAP, is an organic compound with a broad range of applications in the scientific and medical fields. It is a tertiary amine that is widely used in pharmaceuticals and agrochemicals. TBPAP is a versatile compound that is used in various research areas, including synthesis, drug design, and drug delivery.
Mecanismo De Acción
Tert-butyl 3-(3-amino-2-methylphenyl)propanoate acts as a tertiary amine, forming complexes with other molecules. The formation of these complexes is driven by hydrogen bonding and electrostatic interactions between the tertiary amine and the other molecules. These complexes are stable and can be used to transport drugs to their target sites.
Biochemical and Physiological Effects
Tert-butyl 3-(3-amino-2-methylphenyl)propanoate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, as well as to increase the solubility of certain drugs. In addition, it has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have neuroprotective and neuroregenerative effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Tert-butyl 3-(3-amino-2-methylphenyl)propanoate in laboratory experiments has a number of advantages. It is a relatively stable compound and is easily synthesized, making it a convenient tool for researchers. It is also non-toxic and can be used in a variety of experiments. Additionally, it can form stable complexes with other molecules, making it useful for drug delivery and drug design.
However, there are also some limitations to the use of Tert-butyl 3-(3-amino-2-methylphenyl)propanoate in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very reactive, making it difficult to use in certain types of reactions.
Direcciones Futuras
The use of Tert-butyl 3-(3-amino-2-methylphenyl)propanoate in scientific research is still in its early stages, and there are many potential applications that have yet to be explored. For example, it could be used in the development of new drugs and drug delivery systems. Additionally, it could be used to study the interactions between drugs and their targets, as well as to develop new synthetic methods. It could also be used in the synthesis of peptides and polymers. Finally, it could be used to study the biochemical and physiological effects of drugs, as well as to develop new therapeutic strategies.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(3-amino-2-methylphenyl)propanoate is widely used in scientific research for a variety of applications, including drug design, drug delivery, and synthesis. It is often used in drug design because of its ability to form stable complexes with other molecules, such as nucleic acids and proteins. This makes it a useful tool for studying the interactions between drugs and their targets. It can also be used in drug delivery, as it can form stable complexes with drugs and other molecules, allowing them to be delivered more efficiently to their targets. Tert-butyl 3-(3-amino-2-methylphenyl)propanoate is also used in the synthesis of other compounds, such as peptides and polymers.
Propiedades
IUPAC Name |
tert-butyl 3-(3-amino-2-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-11(6-5-7-12(10)15)8-9-13(16)17-14(2,3)4/h5-7H,8-9,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMVTWYVXOGMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(3-amino-2-methylphenyl)propanoate | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

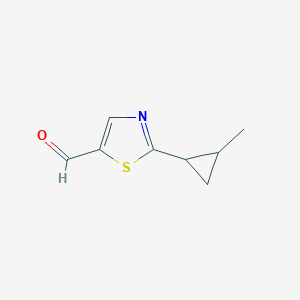
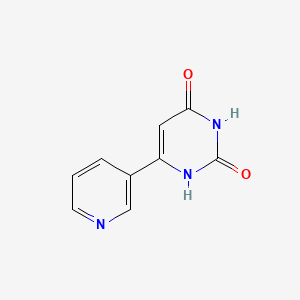

![6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1466744.png)
![1-[(2-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466745.png)
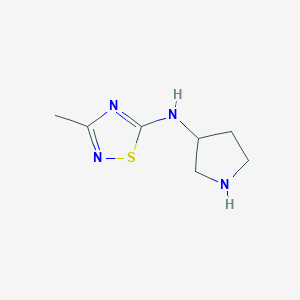

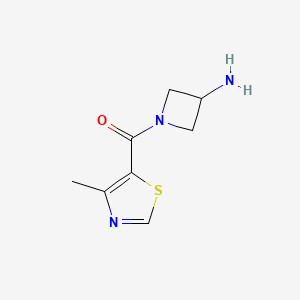

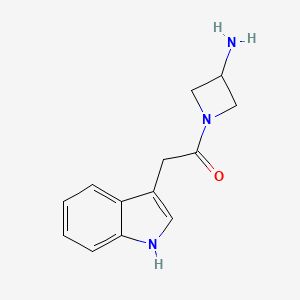
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1466760.png)
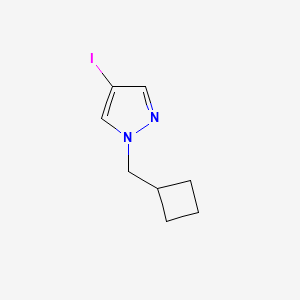
![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466762.png)
